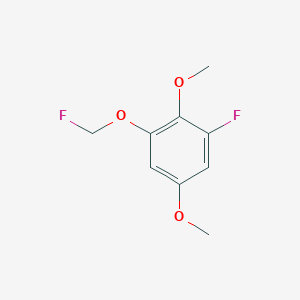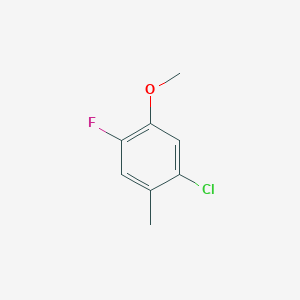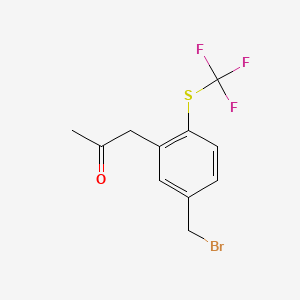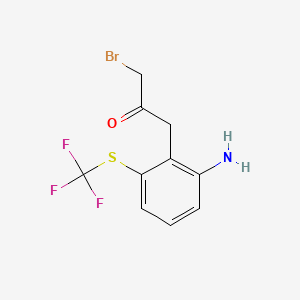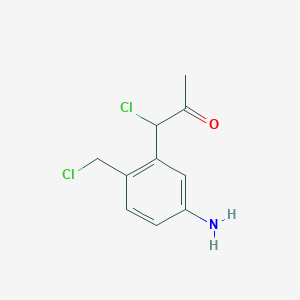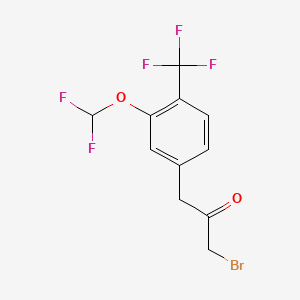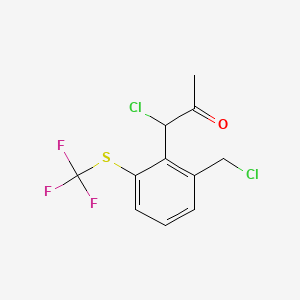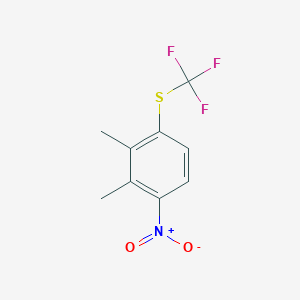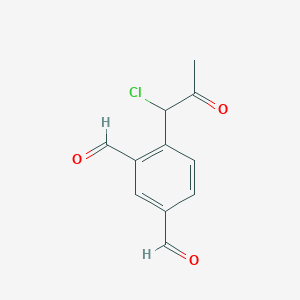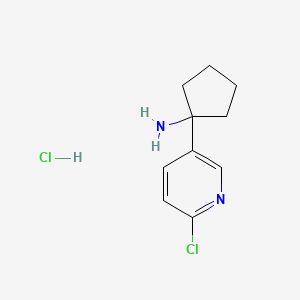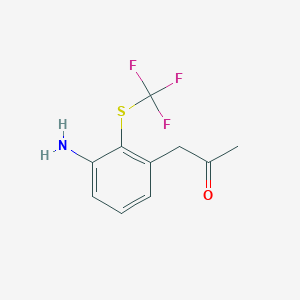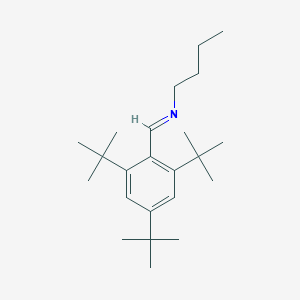
(E)-N-Butyl-1-(2,4,6-tri-tert-butylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a butanamine group attached to a phenyl ring substituted with three tert-butyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- typically involves the reaction of 1-butanamine with a suitable aldehyde or ketone derivative of 2,4,6-tris(1,1-dimethylethyl)phenyl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases and solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or high-pressure reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce simpler amines or hydrocarbons.
Aplicaciones Científicas De Investigación
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-tri-tert-Butylaniline: This compound shares a similar phenyl ring structure but differs in the attached amine group.
N-methyl-1-propanamine: Another amine with a simpler structure compared to 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]-.
Uniqueness
The uniqueness of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- lies in its specific combination of functional groups and steric hindrance provided by the tert-butyl groups. This makes it a valuable compound for specialized applications where such properties are desired.
Propiedades
Número CAS |
102737-67-7 |
|---|---|
Fórmula molecular |
C23H39N |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
N-butyl-1-(2,4,6-tritert-butylphenyl)methanimine |
InChI |
InChI=1S/C23H39N/c1-11-12-13-24-16-18-19(22(5,6)7)14-17(21(2,3)4)15-20(18)23(8,9)10/h14-16H,11-13H2,1-10H3 |
Clave InChI |
PQVRYCBJNQVHDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


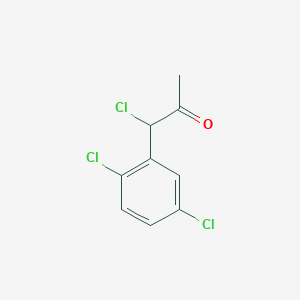
![Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B14053387.png)
